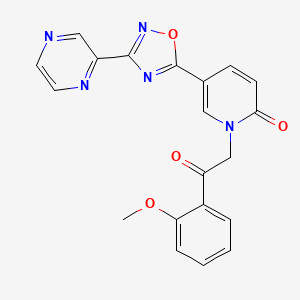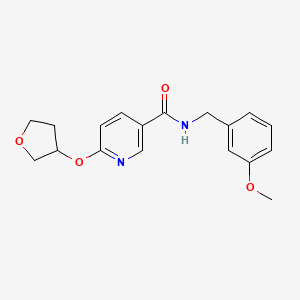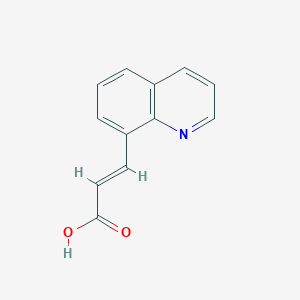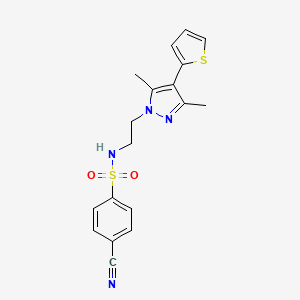
1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a complex organic compound that features an indoline moiety linked to an isoxazole ring via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indoline and isoxazole intermediates, followed by their coupling through a condensation reaction.
-
Indoline Preparation:
- Starting material: Aniline derivative
- Reaction: Cyclization using a suitable reagent like phosphoric acid or polyphosphoric acid
- Conditions: Elevated temperatures (150-200°C)
-
Isoxazole Preparation:
- Starting material: β-keto ester and hydroxylamine
- Reaction: Cyclization to form the isoxazole ring
- Conditions: Mild temperatures (0-25°C) and acidic or basic catalysts
-
Coupling Reaction:
- Reagents: Indoline and isoxazole intermediates
- Reaction: Condensation using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Conditions: Room temperature, inert atmosphere
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
- Conditions: Acidic or basic medium
- Products: Oxidized derivatives of the indoline or isoxazole rings
-
Reduction:
- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
- Conditions: Anhydrous solvents, low temperatures
- Products: Reduced forms of the compound, potentially altering the functional groups
-
Substitution:
- Reagents: Halogenating agents, nucleophiles
- Conditions: Varies depending on the substituent
- Products: Substituted derivatives with different functional groups
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Solvents: Anhydrous solvents like THF, dichloromethane
- Catalysts: Acidic or basic catalysts depending on the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone has several scientific research applications:
-
Chemistry:
- Used as a building block for synthesizing more complex molecules
- Studied for its reactivity and stability under various conditions
-
Biology:
- Potential use as a probe in biochemical assays
- Investigated for its interactions with biological macromolecules
-
Medicine:
- Explored for its potential pharmacological properties
- Studied as a candidate for drug development, particularly in targeting specific enzymes or receptors
-
Industry:
- Used in the development of new materials with specific properties
- Potential applications in the production of polymers or advanced materials
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting an enzyme in a biochemical assay or interacting with a receptor in a pharmacological study.
Comparison with Similar Compounds
- 1-(Indolin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone
- 1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone
- 1-(Indolin-1-yl)-2-(5-(3-chlorophenyl)isoxazol-3-yl)ethanone
Comparison: 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is unique due to the presence of the methoxy group on the phenyl ring of the isoxazole moiety. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from similar compounds that lack this feature or have different substituents.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-7-4-6-15(11-17)19-12-16(21-25-19)13-20(23)22-10-9-14-5-2-3-8-18(14)22/h2-8,11-12H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSILOSUEVGUYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892777.png)


![Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2892783.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine](/img/structure/B2892784.png)

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2892786.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B2892789.png)


![1-(3-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2892795.png)
